molecular formula C17H16BrClN2O2 B3572254 4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B3572254
M. Wt: 395.7 g/mol
InChI Key: FQHPRRDHSNTBDR-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . In the case of “4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide”, it would have a bromine atom at the 4th position of the benzene ring and a morpholine ring attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a bromine atom at the 4th position of one benzene ring, a chlorine atom at the 3rd position of another benzene ring, and a morpholine ring attached to the nitrogen of the amide group .


Chemical Reactions Analysis

As a benzamide, “this compound” would likely undergo reactions typical of amides and halogenated aromatic compounds . These could include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . The presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile . The amide group could allow for hydrogen bonding, potentially making the compound soluble in some polar solvents .

Mechanism of Action

The mechanism of action of “4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide” is not known without specific biological or pharmacological data .

Future Directions

Future research on “4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide” could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

4-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-13-3-1-12(2-4-13)17(22)20-14-5-6-16(15(19)11-14)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPRRDHSNTBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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